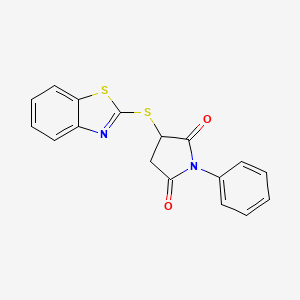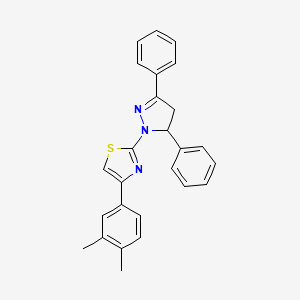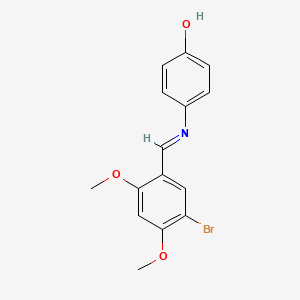![molecular formula C26H18N4O8S2 B15009441 1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B15009441.png)
1,1'-Benzene-1,3-diylbis{3-[(4-nitrophenyl)sulfanyl]pyrrolidine-2,5-dione}
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring multiple functional groups, including nitrophenyl, sulfanyl, and pyrrolidine-2,5-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. One common approach includes the reaction of 4-nitrothiophenol with maleic anhydride to form an intermediate, which is then reacted with an aromatic amine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: The sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, while the sulfanyl groups can form covalent bonds with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, including oxidative stress responses and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
BNPS-skatole: A bromoindole derivative with similar sulfanyl and nitrophenyl groups.
N-bromosuccinimide: Used for selective cleavage of peptide bonds, similar to the cleavage reactions involving 3-[(4-NITROPHENYL)SULFANYL] derivatives.
Uniqueness
3-[(4-NITROPHENYL)SULFANYL]-1-(3-{3-[(4-NITROPHENYL)SULFANYL]-2,5-DIOXOPYRROLIDIN-1-YL}PHENYL)PYRROLIDINE-2,5-DIONE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H18N4O8S2 |
|---|---|
Molecular Weight |
578.6 g/mol |
IUPAC Name |
3-(4-nitrophenyl)sulfanyl-1-[3-[3-(4-nitrophenyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H18N4O8S2/c31-23-13-21(39-19-8-4-15(5-9-19)29(35)36)25(33)27(23)17-2-1-3-18(12-17)28-24(32)14-22(26(28)34)40-20-10-6-16(7-11-20)30(37)38/h1-12,21-22H,13-14H2 |
InChI Key |
LKKATPRHLATMJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)N3C(=O)CC(C3=O)SC4=CC=C(C=C4)[N+](=O)[O-])SC5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)

![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
![3-[(3-Chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B15009410.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}cyclohexanecarboxamide](/img/structure/B15009413.png)
![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-1-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B15009414.png)
![6-(3-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B15009426.png)
![(5Z)-2-imino-5-[(2-methyl-1H-indol-3-yl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B15009429.png)
![4-[(2E)-2-(2,4-dichloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009433.png)
![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B15009434.png)

![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B15009447.png)
